N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a dimethylamino group, and a fluoro-methylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or ethylene glycol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide
- (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
Uniqueness
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to its combination of a naphthalene ring, a dimethylamino group, and a fluoro-methylphenyl group. This unique structure imparts specific photophysical properties and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-11-12-17(13-20(15)24)26-23(29)22(28)25-14-21(27(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADSZRQHDFFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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